methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfamoyl group, and multiple methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the sulfamoyl group, and the esterification of the carboxylate group. Common reagents used in these reactions include hydrazines, sulfonamides, and methylating agents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also help in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use, such as inhibiting a particular enzyme or binding to a receptor.
Comparison with Similar Compounds
Similar Compounds
Benzamide, 4-methyl-: This compound shares the benzamide structure but lacks the pyrazole ring and sulfamoyl group.
Benzenesulfonamide, 4-methyl-: Similar in having a sulfonamide group but differs in the overall structure and functional groups.
Uniqueness
Methyl 3-(N-methyl-N-(p-tolyl)sulfamoyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate is unique due to its combination of functional groups and its potential for diverse applications. The presence of the pyrazole ring and the sulfamoyl group distinguishes it from other similar compounds, providing unique chemical properties and reactivity.
Properties
IUPAC Name |
methyl 3-[methyl-(4-methylphenyl)sulfamoyl]-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-5-9-17(10-6-15)13-24-14-19(21(25)28-4)20(22-24)29(26,27)23(3)18-11-7-16(2)8-12-18/h5-12,14H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDVLBHUBWWCBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)S(=O)(=O)N(C)C3=CC=C(C=C3)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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